molecular formula C7H7BrO5 B066309 5-Bromo-2,4-dihydroxybenzoic acid monohydrate CAS No. 160348-98-1

5-Bromo-2,4-dihydroxybenzoic acid monohydrate

Cat. No.: B066309
CAS No.: 160348-98-1
M. Wt: 251.03 g/mol
InChI Key: MRIKDYLDHHINRD-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dihydroxybenzoic acid monohydrate is an organic compound with the molecular formula BrC6H2(OH)2CO2H · H2O and a molecular weight of 251.03 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom, two hydroxyl groups, and a carboxylic acid group, along with a water molecule. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dihydroxybenzoic acid monohydrate typically involves the bromination of 2,4-dihydroxybenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dihydroxybenzoic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-2,4-dihydroxybenzoic acid monohydrate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-dihydroxybenzoic acid monohydrate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .

Biological Activity

5-Bromo-2,4-dihydroxybenzoic acid monohydrate is an organic compound with the molecular formula BrC6H2(OH)2CO2HH2O\text{BrC}_6\text{H}_2(\text{OH})_2\text{CO}_2\text{H}\cdot \text{H}_2\text{O} and a molecular weight of 251.03 g/mol. This compound has garnered attention in various fields of biological research due to its unique chemical properties imparted by the bromine atom and hydroxyl groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The presence of the bromine atom in this compound enhances its reactivity compared to similar compounds. Its mechanism of action can be categorized as follows:

  • Target of Action : The compound has been utilized in studies involving enzyme inhibition and protein interactions, suggesting it may interact with specific biological targets.
  • Mode of Action : It functions effectively as an electrolyte in isotachophoresis, facilitating the movement of charged particles under an electric field. This property is crucial in biochemical applications involving the separation of biomolecules such as selenoamino acids.
  • Biochemical Pathways : The compound is involved in biochemical pathways related to amino acid metabolism, particularly those involving selenium-containing amino acids.

Antimicrobial Properties

Research indicates that 5-Bromo-2,4-dihydroxybenzoic acid exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including E. coli and S. aureus. The minimal inhibitory concentration (MIC) values reported were notably low, indicating potent antibacterial effects:

Microorganism MIC (µg/mL) MBC (µg/mL)
E. coli0.48 - 7.811.95 - 31.25
S. aureus3.917.81
C. albicans>1000>1000

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 5-Bromo-2,4-dihydroxybenzoic acid on human cancer cell lines:

  • MCF-7 (Breast Cancer) : Non-toxic at concentrations up to 4.77 mM.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of 4.77 mM.

These results indicate its potential as a therapeutic agent in cancer treatment, particularly for targeting aggressive cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Chemical Structure Biological Activity
2,4-Dihydroxybenzoic acidLacks bromine; lower reactivityModerate antimicrobial properties
3,4-Dihydroxybenzoic acidDifferent hydroxyl positioningLimited cytotoxicity
4-Chloro-3-hydroxybenzoic acidContains chlorine; affects reactivityVariable antimicrobial effects

The presence of the bromine atom in 5-Bromo-2,4-dihydroxybenzoic acid significantly enhances its reactivity and biological efficacy compared to these analogs .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study by Kalinowska et al. demonstrated that 5-Bromo-2,4-dihydroxybenzoic acid showed strong antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.48 to 7.81 µg/mL .
  • Cytotoxic Effects on Cancer Cells : Research indicated that this compound could inhibit the growth of MDA-MB-231 cells effectively while remaining non-toxic to MCF-7 cells at higher concentrations .

Properties

IUPAC Name

5-bromo-2,4-dihydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO4.H2O/c8-4-1-3(7(11)12)5(9)2-6(4)10;/h1-2,9-10H,(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIKDYLDHHINRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583462
Record name 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160348-98-1
Record name 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dihydroxybenzoic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-2,4-dihydroxybenzoic acid monohydrate
5-Bromo-2,4-dihydroxybenzoic acid monohydrate
5-Bromo-2,4-dihydroxybenzoic acid monohydrate
5-Bromo-2,4-dihydroxybenzoic acid monohydrate
5-Bromo-2,4-dihydroxybenzoic acid monohydrate
5-Bromo-2,4-dihydroxybenzoic acid monohydrate

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